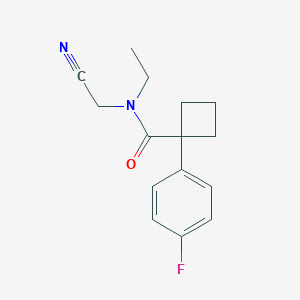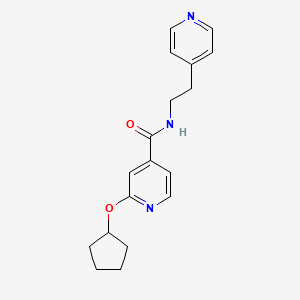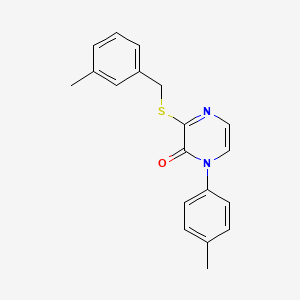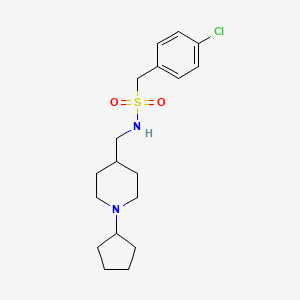
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a compound that belongs to the class of pyridine derivatives. It has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Evaluations
Compounds structurally related to 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been synthesized and evaluated for their antiviral activities. For example, Sayed and Ali (2007) explored the synthesis of various thiophene derivatives and their reactions with hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles for antiviral evaluations. Such research indicates the potential of thiophene-containing compounds in the development of new antiviral drugs Sayed & Ali, 2007.
Organic Light-Emitting Diode (OLED) Application
Thiophene derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). Tsuboyama et al. (2003) studied homoleptic cyclometalated iridium complexes with thiophene ligands, showing high efficiency and red phosphorescence, which are crucial for OLED applications. This work underscores the significance of thiophene and pyridine derivatives in creating advanced materials for electronic and optoelectronic devices Tsuboyama et al., 2003.
Electrochemical Applications
Thiophene derivatives have been extensively studied for their electrochemical properties, leading to applications in conducting polymers and electrochromic devices. For instance, Visy, Lukkari, and Kankare (1994) investigated the electrochemical polymerization of terthiophene derivatives, highlighting their potential in creating soluble conducting polymers with applications in electronics and materials science Visy et al., 1994.
Photovoltaic and Solar Cell Applications
The incorporation of thiophene derivatives into solar cell materials has been a topic of research, aiming to improve the efficiency and stability of photovoltaic devices. Rider et al. (2010) developed a cationic polythiophene-modified cathodic interface for inverted polymer/fullerene solar cells, demonstrating the role of thiophene derivatives in enhancing solar cell performance and stability Rider et al., 2010.
Propiedades
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-13-6-10-23-16(13)4-5-17(21)20-11-14-3-2-8-19-18(14)15-7-9-22-12-15/h2-3,6-10,12H,4-5,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLWVJFWDDTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

![2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2417211.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)


![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)
